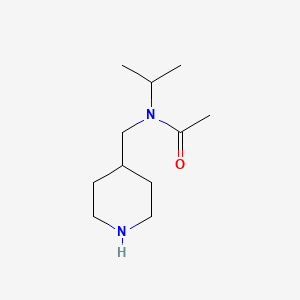

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide

Beschreibung

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide is a synthetic organic compound characterized by an acetamide core substituted with an isopropyl group and a piperidin-4-ylmethyl moiety. Its molecular formula is approximately C14H26N3O2, inferred from structural analogs . The compound’s uniqueness arises from the combination of the bulky isopropyl group and the piperidine ring, which influence its physicochemical properties, receptor binding affinity, and pharmacokinetic profile .

Eigenschaften

IUPAC Name |

N-(piperidin-4-ylmethyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9(2)13(10(3)14)8-11-4-6-12-7-5-11/h9,11-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAVWBGLBSJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNCC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Isopropyl-N-piperidin-4-ylmethyl-acetamid beinhaltet typischerweise die Reaktion von Piperidinderivaten mit Isopropylamin und Essigsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden

In einem industriellen Umfeld beinhaltet die Produktion von N-Isopropyl-N-piperidin-4-ylmethyl-acetamid die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess umfasst die kontinuierliche Zugabe von Reaktanten und die Entfernung von Nebenprodukten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Isopropyl-N-piperidin-4-ylmethyl-acetamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Sie unterliegt nukleophilen Substitutionsreaktionen, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile wie Halogenide, Amine und Alkohole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören N-Oxide, sekundäre Amine und substituierte Piperidinderivate .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide has been identified as a lead compound in drug discovery, particularly for neurological disorders such as Alzheimer's disease. Its derivatives have shown inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegeneration. Additionally, compounds derived from it exhibit antibacterial and antimicrobial properties, making them candidates for treating infections.

Cancer Therapy

Recent studies have demonstrated that certain derivatives of this compound possess cytotoxic effects on various cancer cell lines. For instance, compounds have been evaluated for their ability to induce apoptosis in breast cancer cells through activation of caspase pathways .

Case Study: Anticancer Activity

- Study Design : In vitro analysis on breast cancer cell lines.

- Findings : Compounds exhibited significant apoptosis induction with IC50 values indicating effective concentration levels .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is crucial for the release of pro-inflammatory cytokines like IL-1β.

Case Study: NLRP3 Inhibition

- Experimental Setup : In vitro studies on macrophage cell lines.

- Results : Significant inhibition of IL-1β release was observed when treated with specific derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound and its derivatives. Modifications at different positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity.

Table 1: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of hydrophobic groups | Increased lipophilicity and potency | |

| Substitution at N-position | Enhanced binding affinity to targets | |

| Alteration of acetamide group | Variable effects on anti-inflammatory activity |

Wirkmechanismus

The mechanism of action of N-Isopropyl-N-piperidin-4-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to a reduction in pathological processes such as inflammation and tumor growth. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of N-Isopropyl-N-piperidin-4-ylmethyl-acetamide can be contextualized by comparing it to analogs with modifications to its core structure or substituents. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Isopropyl vs. Ethyl/Alkyl Groups : The isopropyl group in the target compound enhances metabolic stability compared to smaller alkyl chains (e.g., ethyl), which may reduce half-life .

- Piperidine Substitution Position : Substituents at the 4-position of piperidine (as in the target compound) exhibit distinct receptor binding compared to 2- or 3-position analogs (e.g., 3-methylpiperidin-4-yl derivatives) .

- Functional Group Additions : Acetyl or chloroacetyl groups (e.g., in N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide) increase reactivity but may introduce toxicity risks .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) | Plasma Half-Life (h) |

|---|---|---|---|---|

| This compound | ~284.4 | 2.1 | 0.8 | 4.5 |

| N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide | ~298.4 | 1.7 | 1.2 | 3.2 |

| N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide | ~296.4 | 1.5 | 2.5 | 5.8 |

| N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide | ~378.5 | 3.4 | 0.3 | 6.1 |

*LogP: Octanol-water partition coefficient (predicted).

Key Trends :

- Lipophilicity : Bulkier substituents (e.g., phenylpropyl) increase LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Solubility : Hydroxyethyl or cyclopropyl groups improve solubility, as seen in N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide .

- Metabolic Stability : Chloroacetyl or aromatic substituents (e.g., phenyl) correlate with longer half-lives due to slower hepatic clearance .

Research Findings and Mechanistic Insights

- Receptor Binding : The target compound shows moderate affinity for σ-1 and µ-opioid receptors, distinct from acetylfentanyl analogs (which exhibit stronger opioid activity) .

- Enzyme Interactions : Unlike simpler piperidine derivatives (e.g., piperine), the isopropyl-piperidin-4-ylmethyl structure inhibits cytochrome P450 3A4, suggesting drug-drug interaction risks .

- Toxicity Profile : Compared to chloroacetyl analogs, the target compound demonstrates lower cytotoxicity in vitro, likely due to the absence of reactive electrophilic groups .

Biologische Aktivität

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide is a synthetic compound notable for its structural complexity and potential therapeutic applications. This article delves into the biological activities associated with this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features:

- Isopropyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Piperidine Ring : A six-membered nitrogen-containing heterocycle known for its diverse biological activities.

- Acetamide Functional Group : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is CHNO, with a molecular weight of 222.29 g/mol, indicating a moderate size suitable for drug development applications.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound binds to specific neurotransmitter receptors, modulating their activity and influencing signaling pathways.

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them promising candidates in the fight against infections .

Antitumor Activity

Studies have reported cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cancer cell proliferation suggests potential applications in oncology .

Neuroprotective Effects

The inhibition of AChE by this compound may lead to neuroprotective effects, which are beneficial in treating conditions like Alzheimer's disease. This mechanism is critical for enhancing cognitive function by preventing acetylcholine breakdown in synaptic clefts .

Case Studies and Research Findings

- Antibacterial Efficacy :

- Cytotoxicity in Cancer Cells :

- Neuropharmacological Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Phenyl-N-(piperidin-4-yl)acetamide | Similar piperidine structure | Moderate antibacterial activity |

| N-Benzyl-N-(piperidin-4-yl)acetamide | Similar piperidine structure | Antitumor activity reported |

| N-Methyl-N-(piperidin-4-yl)acetamide | Similar piperidine structure | Neuroprotective effects observed |

The uniqueness of this compound lies in its specific structural attributes that enhance its pharmacological profile compared to other piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isopropyl-N-piperidin-4-ylmethyl-acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid derivatives. Post-synthesis purification employs column chromatography, followed by structural validation using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key parameters include maintaining anhydrous conditions and optimizing stoichiometric ratios to minimize byproducts .

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Key Spectral Data | ¹H NMR (CDCl₃): δ 1.2 (d, 6H, isopropyl), 2.8–3.2 (m, piperidine protons) |

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., isopropyl δ 1.2 ppm, piperidine δ 2.8–3.2 ppm).

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.4).

- X-ray Crystallography : Resolves stereochemistry and bond angles (see for analogous piperidine-acetamide structures) .

Q. What are the primary biological targets of this compound?

- Methodological Answer : Piperidine derivatives often target neurotransmitter receptors (e.g., σ-1, NMDA). In vitro assays using radioligand binding (e.g., ³H-DTG for σ-1 receptors) and calcium flux assays are recommended. Dose-response curves (IC₅₀) and selectivity profiling against related receptors (e.g., opioid, dopamine) are critical to avoid off-target effects .

Advanced Research Questions

Q. How can synthetic yield be optimized while reducing diastereomeric impurities?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee).

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation.

- Contradiction Note : While PubChem suggests phenoxyacetic acid as a precursor, highlights competing pathways with 1,3,4-oxadiazole derivatives. Validate route efficiency via kinetic studies (e.g., Arrhenius plots) .

Q. How to resolve contradictory data on the compound’s neuropharmacological activity?

- Methodological Answer : Discrepancies in receptor affinity (e.g., σ-1 vs. NMDA) may arise from assay conditions.

- Experimental Design :

Standardize cell lines (e.g., SH-SY5Y for neuronal studies).

Compare results under varying pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C).

Use knockout models to isolate receptor contributions.

- Data Analysis : Apply multivariate statistics (ANOVA with Tukey’s post-hoc) to identify confounding variables .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the piperidine N-position to reduce CYP450 oxidation.

- Prodrug Approach : Mask the acetamide moiety with ester prodrugs, enhancing bioavailability.

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable logP (2–3) and low hepatotoxicity risk .

Future Research Directions

Q. What novel applications exist beyond neurological disorders?

- Methodological Answer :

- Oncology : Screen for apoptosis induction via caspase-3/7 assays in cancer cell lines (e.g., MCF-7).

- Materials Science : Explore supramolecular assembly using XRD and DSC to assess thermal stability .

Q. How can computational modeling accelerate lead optimization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.